N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine
CAS No.:
Cat. No.: VC16353474
Molecular Formula: C23H27NO6
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine -](/images/structure/VC16353474.png)
Specification
Molecular Formula | C23H27NO6 |
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Molecular Weight | 413.5 g/mol |
IUPAC Name | 3-[3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid |
Standard InChI | InChI=1S/C23H27NO6/c1-12-14(6-7-18(25)24-9-8-19(26)27)22(28)30-21-13(2)20-16(10-15(12)21)17(11-29-20)23(3,4)5/h10-11H,6-9H2,1-5H3,(H,24,25)(H,26,27) |
Standard InChI Key | BZQVIMZPDNDKCZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCCC(=O)O |
Introduction
Structural Elucidation and Molecular Properties
Core Furochromenone Architecture
The compound’s backbone consists of a furo[3,2-g]chromen-7-one system, a bicyclic structure featuring a fused furan and chromenone ring . Key modifications include:
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3-tert-butyl group: Enhances steric bulk and influences electronic properties.
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5,9-dimethyl groups: Stabilize the chromenone ring through steric and electronic effects .
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6-yl propanoyl-beta-alanine side chain: Introduces a peptide-like moiety, potentially enabling interactions with biological targets.
Table 1: Comparative Molecular Data for Furochromene Derivatives
*Estimated via analog comparison .
Stereochemical Considerations
The beta-alanine moiety introduces a chiral center, necessitating stereospecific synthesis to ensure biological activity. The (S)-configuration at the quinolizinylmethyl group in analog STL539933 suggests similar stereochemical requirements for target binding.
Synthesis and Reaction Pathways
Key Synthetic Steps
While no direct synthesis is reported, furochromene derivatives are typically synthesized via:
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Chromenone Ring Formation: Condensation of substituted resorcinols with beta-keto esters under acidic conditions .
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Furan Annulation: Cyclization via intramolecular etherification or oxidative coupling.
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Side-Chain Functionalization:
Critical Reaction Parameters:
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Temperature: 60–100°C for cyclization steps.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
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High-Resolution MS: Expected [M+H]⁺ at m/z 465.5 (C₂₄H₂₈N₂O₆) .
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Fragmentation Patterns: Loss of tert-butyl (56 Da) and beta-alanine (89 Da) moieties .
Property | Target Compound (Predicted) | STL539933 | VC14765193 |
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LogP | ~3.2 | 3.8 | 2.7 |
Water Solubility | Low (≤10 µM) | 5 µM | 15 µM |
Plasma Protein Binding | High (>90%) | 92% | 85% |
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current analogs report 15–30% yields ; microwave-assisted synthesis may enhance efficiency.
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Stereocontrol: Chiral auxiliaries or asymmetric catalysis to avoid racemization .
Biological Screening Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume